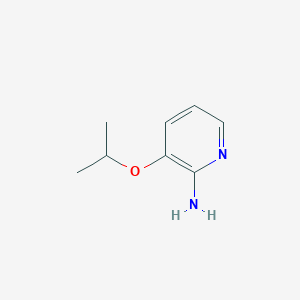
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol
Overview
Description
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol is a fluorescent whitening agent that is widely used in various industries, including textiles, paper, and plastics. The compound is also known as Tinopal CBS-X or Optical Brightener 351. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of this compound in scientific research.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol involves the absorption of light in the ultraviolet and blue regions of the spectrum, followed by emission of light in the blue region. The compound functions as a fluorescent whitening agent by absorbing ultraviolet light and re-emitting blue light, which enhances the brightness and whiteness of materials.
Biochemical and Physiological Effects:
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol has minimal biochemical and physiological effects on living organisms. The compound is not toxic or mutagenic and does not interfere with cellular processes. However, it is important to note that the compound may have indirect effects on biological systems through its use as a labeling agent in scientific research.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol in lab experiments include its high fluorescence intensity, stability, and compatibility with a wide range of biological and chemical systems. The compound is also relatively inexpensive and readily available. However, limitations include its potential interference with some biological processes and the need for specialized equipment to detect its fluorescence.
Future Directions
There are many potential future directions for research on 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol. Some possible areas of investigation include:
1. Development of new synthesis methods to improve the yield and purity of the compound.
2. Exploration of new applications of the compound in scientific research, such as in drug discovery or disease diagnosis.
3. Investigation of the potential effects of the compound on biological systems, including its interaction with proteins and other biomolecules.
4. Development of new analytical techniques that utilize the fluorescence of the compound for detection and imaging purposes.
5. Optimization of the compound for use in specific applications, such as in flow cytometry or fluorescence microscopy.
In conclusion, 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol is a versatile and widely used compound in scientific research. Its fluorescence properties make it a valuable tool for labeling and detection purposes. Further research is needed to explore its potential applications and optimize its use in different scientific contexts.
Scientific Research Applications
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol has a wide range of potential applications in scientific research. The compound is commonly used as a fluorescent probe in biochemistry and cell biology studies. It can be used to label proteins, nucleic acids, and other biomolecules for imaging and detection purposes. The compound is also used in flow cytometry, fluorescence microscopy, and other analytical techniques.
properties
IUPAC Name |
2-methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-10-17-12-8-13(18)11(7-14(12)19-10)16(5,6)9-15(2,3)4/h7-8,18H,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJLOZPBUPNSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C(=C2)O)C(C)(C)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604224 | |
| Record name | 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |
CAS RN |
86725-93-1 | |
| Record name | 2-Methyl-6-(2,4,4-trimethylpentan-2-yl)-1,3-benzoxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00604224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B3359549.png)
![Thieno[3,2-c]pyridine-4-carbonitrile](/img/structure/B3359554.png)


![2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde](/img/structure/B3359581.png)
![4-Chloro-1-methylpyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B3359584.png)
![4-methoxy-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3359589.png)



![8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine](/img/structure/B3359616.png)
